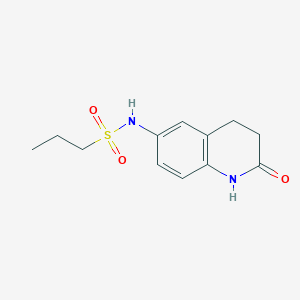![molecular formula C23H24N4O4 B11266020 N-(3,4-dimethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B11266020.png)
N-(3,4-dimethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE: is a complex organic compound that belongs to the class of pyrimidoindole derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the 3,4-dimethoxyphenylmethyl group and the propanamide moiety. Key steps include:
Formation of the Pyrimidoindole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-Dimethoxyphenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Formation of the Propanamide Moiety: This can be achieved through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered pharmacological properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives and analogs of the original compound, each with potentially unique biological activities.
Aplicaciones Científicas De Investigación
N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Key pathways involved include signal transduction pathways and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[(3,4-Dimethoxyphenyl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}butanamide
- **N-[(3,4-Dimethoxyphenyl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}pentanamide
Uniqueness
N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of the pyrimidoindole core with the 3,4-dimethoxyphenylmethyl group and the propanamide moiety results in a compound with potentially enhanced biological activity and selectivity compared to similar compounds.
Propiedades
Fórmula molecular |
C23H24N4O4 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
InChI |
InChI=1S/C23H24N4O4/c1-14-4-6-17-16(10-14)21-22(26-17)23(29)27(13-25-21)9-8-20(28)24-12-15-5-7-18(30-2)19(11-15)31-3/h4-7,10-11,13,26H,8-9,12H2,1-3H3,(H,24,28) |
Clave InChI |
VCEOWGWQISJRRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC4=CC(=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-methylthiophene-2-carboxamide](/img/structure/B11265939.png)
![2-(2-butoxyphenyl)-5-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11265941.png)

![5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11265947.png)
![2-[(6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11265952.png)
![4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine](/img/structure/B11265954.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11265964.png)

![ethyl 2-{[(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetyl]amino}benzoate](/img/structure/B11265979.png)
![N-(2-Ethylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11265996.png)
![1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B11265999.png)

![N-(4-Ethoxyphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11266008.png)

